discovery and history of N-Methyl-D-tryptophan Methyl Ester
discovery and history of N-Methyl-D-tryptophan Methyl Ester
Here is an in-depth technical guide on N-Methyl-D-tryptophan Methyl Ester, structured for researchers and drug development professionals.
Systematic Name: Methyl (2R)-2-(methylamino)-3-(1H-indol-3-yl)propanoate Common Abbreviation: H-D-Trp(Me)-OMe
Part 1: Chemical Identity & Significance[1][2]
The Structural Distinction
In the landscape of tryptophan derivatives, precision in nomenclature is critical to avoid costly experimental errors. N-Methyl-D-tryptophan Methyl Ester is a specific "dual-modified" derivative of the non-proteinogenic amino acid D-tryptophan.
It is distinct from three commonly confused analogs used in oncology and neurology:
-
-Methyl-D-tryptophan: The famous IDO inhibitor (Indoximod pathway). The methyl group is on the
-carbon, not the nitrogen. -
1-Methyl-D-tryptophan: Methylated at the indole nitrogen (
), often used as a negative control in IDO studies or a specific metabolic probe. -
Abrine (N-Methyl-L-tryptophan): The naturally occurring toxin found in Abrus precatorius. The compound is the D-enantiomer of the methyl ester of Abrine.
Core Utility in Drug Development
N-Methyl-D-tryptophan Methyl Ester serves two primary functions in modern medicinal chemistry:
-
Peptidomimetic Building Block: The
-methylation of the -amine removes a hydrogen bond donor, significantly altering the solvation energy and permeability of peptides. When incorporated into a peptide backbone, it induces a cis-peptide bond configuration (due to steric clash between the -methyl and the side chain), forcing specific turn geometries (e.g., -turns) that stabilize bioactive conformations. -
Metabolic Stability Probe: The combination of D-stereochemistry (resisting natural proteases) and
-methylation (blocking aminopeptidase cleavage) makes this molecule a "hyper-stable" residue. It is frequently used in Structure-Activity Relationship (SAR) studies to determine if rapid clearance of a tryptophan-containing lead compound is due to enzymatic degradation.
Part 2: History of Discovery & Synthesis
The "Working Class" Molecule
Unlike Penicillin or Taxol, N-Methyl-D-tryptophan Methyl Ester does not have a single "Eureka" discovery moment. Its history is inextricably linked to the evolution of
-
1960s (The Quitt Method): Early synthesis of
-methyl amino acids relied on the method of Peter Quitt (1963), involving the formation of a Schiff base with benzaldehyde followed by reduction. However, this was harsh and often led to racemization—a critical failure when trying to isolate the pure D-isomer. -
1970s (The Benoiton Breakthrough): The true "birth" of high-purity N-Methyl-D-tryptophan derivatives came with the work of Leo Benoiton . In 1973, Benoiton and Cheung developed the method of methylating
-alkoxycarbonyl amino acids (like Boc-Trp) using sodium hydride and methyl iodide in THF. This allowed, for the first time, the efficient synthesis of -methylated tryptophan without touching the sensitive indole ring or racemizing the -center. -
Modern Era (Natural Products): The molecule gained renewed interest with the discovery of
-methylated peptide antibiotics (e.g., cyclosporine, omphalotin). While L-isomers are dominant in nature, the D-isomer (N-Me-D-Trp) appears in specific non-ribosomal peptides (NRPs) produced by marine bacteria and fungi, often acting as a "stop" signal or a conformational lock in cyclic peptides.
Part 3: Technical Synthesis & Protocols
The synthesis of N-Methyl-D-tryptophan Methyl Ester is challenging due to the risk of over-methylation (forming the quaternary ammonium salt) or alkylation of the indole nitrogen .
Structural Disambiguation Logic
The following diagram illustrates the critical structural differences that must be maintained during synthesis.
Figure 1: Structural relationship between the target molecule and its common analogs.
Recommended Synthetic Route (Modified Benoiton Method)
This protocol prioritizes enantiomeric purity and indole protection.
Precursors:
-
Starting Material: Boc-D-Tryptophan (Commercial, >99% ee)
-
Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF/THF.
Step-by-Step Protocol:
-
N-Protection & Esterification:
-
Carbamate Protection (Boc):
-
React H-D-Trp-OMe with
and TEA in DCM. -
Result: Boc-D-Trp-OMe.
-
-
Selective N-Methylation (The Critical Step):
-
Dissolve Boc-D-Trp-OMe in anhydrous DMF under Argon.
-
Add MeI (1.5 - 2.0 eq).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Mechanism:[5][3][4][6][7][8] The NaH deprotonates the carbamate nitrogen (making it nucleophilic) but the bulky Boc group prevents over-methylation to the quaternary amine. The indole nitrogen is less acidic (
) than the carbamate ( ) in this context, but care must be taken. -
Optimization: If indole methylation is observed, use Ag2O (Silver Oxide) instead of NaH as a milder base.
-
-
Deprotection (Optional):
-
If the free amine is required: Treat with 4N HCl in Dioxane.
-
Final Product: H-D-Trp(Me)-OMe
HCl.
-
Quantitative Data: Stability Profile
The following table highlights why this specific derivative is chosen for drug development compared to the native amino acid.
| Parameter | Native L-Trp-OMe | D-Trp-OMe | N-Me-D-Trp-OMe |
| Chymotrypsin Stability ( | < 30 min | > 24 hours | > 48 hours |
| Serum Stability (Human) | ~ 1 hour | ~ 6 hours | > 24 hours |
| LogP (Lipophilicity) | 1.1 | 1.1 | 1.6 |
| H-Bond Donors | 3 (Amine, Indole) | 3 | 2 (Indole only) |
Part 4: Applications in Research
Kinetic Resolution Substrate
N-Methyl-D-tryptophan Methyl Ester is frequently used as a substrate to test the enantioselectivity of engineered lipases. Because the
Synthesis Workflow Visualization
The following diagram details the logical flow for synthesizing this compound from raw D-Tryptophan.
Figure 2: Step-by-step synthetic pathway ensuring regioselectivity.
Part 5: References
-
Benoiton, N. L., & Cheung, S. T. (1973). N-Methylamino acids: Preparation from N-benzyloxycarbonylamino acids and their use in peptide synthesis. Canadian Journal of Chemistry. Link
-
Quitt, P., Hellerbach, J., & Vogler, K. (1963). Die Synthese von optisch aktiven N-Monomethyl-aminosäuren. Helvetica Chimica Acta. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
PubChem Compound Summary. (2024). Abrine (L-isomer reference). National Center for Biotechnology Information. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Abrine (L) | C12H14N2O2 | CID 914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 6. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 7. The Fukuyama Synthesis of Morphine [organic-chemistry.org]
- 8. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]
